N-isopentyl-3-methoxy-2-methyl-2H-indazole-6-carboxamide
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Overview
Description
N-isopentyl-3-methoxy-2-methyl-2H-indazole-6-carboxamide is a synthetic compound belonging to the indazole family. Indazoles are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry . This particular compound is characterized by its unique structural features, including an isopentyl group, a methoxy group, and a carboxamide group attached to the indazole core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-isopentyl-3-methoxy-2-methyl-2H-indazole-6-carboxamide typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized using various methods, including transition metal-catalyzed reactions, reductive cyclization reactions, and metal-free reactions.
Introduction of Functional Groups: The isopentyl, methoxy, and carboxamide groups are introduced through specific reactions such as alkylation, methylation, and amidation.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for higher yields and purity. This can include the use of advanced catalysts, solvent systems, and reaction conditions to ensure efficient and scalable production .
Chemical Reactions Analysis
Types of Reactions
N-isopentyl-3-methoxy-2-methyl-2H-indazole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium, copper) .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized indazole derivatives .
Scientific Research Applications
N-isopentyl-3-methoxy-2-methyl-2H-indazole-6-carboxamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-isopentyl-3-methoxy-2-methyl-2H-indazole-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its binding affinities and molecular interactions are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
Indole derivatives: These compounds share a similar indole core structure and exhibit diverse biological activities.
Other indazole derivatives: Compounds such as 1H-indazole and 2H-indazole have similar structural features and are used in various research applications.
Uniqueness
N-isopentyl-3-methoxy-2-methyl-2H-indazole-6-carboxamide is unique due to its specific functional groups and their arrangement on the indazole core. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
CAS No. |
919107-44-1 |
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Molecular Formula |
C15H21N3O2 |
Molecular Weight |
275.35 g/mol |
IUPAC Name |
3-methoxy-2-methyl-N-(3-methylbutyl)indazole-6-carboxamide |
InChI |
InChI=1S/C15H21N3O2/c1-10(2)7-8-16-14(19)11-5-6-12-13(9-11)17-18(3)15(12)20-4/h5-6,9-10H,7-8H2,1-4H3,(H,16,19) |
InChI Key |
AESKMHYWFJPTMU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCNC(=O)C1=CC2=NN(C(=C2C=C1)OC)C |
Origin of Product |
United States |
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